REACTION_CXSMILES
|
[H-].[Na+].S([O:7][C:8]1[CH:9]=[CH:10][C:11]2[C:20]([CH:21]=1)=[N:19][C:18]1[C:13](=[CH:14][CH:15]=[C:16]([OH:22])[CH:17]=1)[CH:12]=2)(O)(=O)=O.[Cl:23][CH2:24][CH2:25][CH2:26]OS(C1C=CC(C)=CC=1)(=O)=O>CN(C)C=O>[ClH:23].[Cl:23][CH2:24][CH2:25][CH2:26][O:7][C:8]1[CH:9]=[CH:10][C:11]2[C:20]([CH:21]=1)=[N:19][C:18]1[C:13](=[CH:14][CH:15]=[C:16]([O:22][CH2:26][CH2:25][CH2:24][Cl:23])[CH:17]=1)[CH:12]=2 |f:0.1,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
3,6-acridinediol sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)OC=1C=CC2=CC3=CC=C(C=C3N=C2C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCOS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a mixture of 11.80 g
|
Type
|
STIRRING
|
Details
|
This mixture is stirred at room temperature for 3 hours and 20 minutes
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
at 50° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The volatile materials are removed under reduced pressure at 35°-40° C.
|
Type
|
CUSTOM
|
Details
|
the residue is quenched with 1200 ml
|
Type
|
CUSTOM
|
Details
|
The resulting tan crystals are collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 500 ml
|
Type
|
ADDITION
|
Details
|
portion of 6 N hydrochloric acid in isopropanol is added
|
Type
|
ADDITION
|
Details
|
the mixture is diluted with ether
|
Type
|
CUSTOM
|
Details
|
The solid is collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from ether
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCCCOC=1C=CC2=CC3=CC=C(C=C3N=C2C1)OCCCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |